![molecular formula C23H20ClN3O4 B11434674 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide](/img/structure/B11434674.png)
3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
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Overview
Description
3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core, a chlorophenyl group, and a furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction using furan-2-carbaldehyde and a suitable base.
Final Coupling: The final coupling step involves the reaction of the intermediate with propanoyl chloride in the presence of a base to form the desired propanamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan moiety, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the quinazolinone core, converting the dioxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C24H22ClN3O3
- Molecular Weight : 445.90 g/mol
- CAS Number : Not explicitly listed but can be derived from its structure.
Structural Characteristics
The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of furan and chlorophenyl groups enhances its pharmacological profile.
Anticancer Activity
Research indicates that compounds similar to 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related tetrahydroquinazoline derivatives inhibit the growth of various cancer cell lines. The National Cancer Institute (NCI) protocols have been employed to evaluate such compounds against a broad spectrum of tumor cells, demonstrating promising results in cell viability assays .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds with similar frameworks have been reported to possess:
- Antibacterial effects against Gram-positive and Gram-negative bacteria.
- Antifungal properties that could be beneficial in treating fungal infections .
Anti-inflammatory Effects
The presence of specific substituents in the compound may also confer anti-inflammatory properties. Research on related compounds has shown:
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Tetrahydroquinazoline derivatives | Significant growth inhibition in cancer cell lines |
Antimicrobial | Quinazoline-based compounds | Effective against various bacterial strains |
Anti-inflammatory | Similar quinazoline structures | Reduced levels of inflammatory markers |
Table 2: Structure-Activity Relationship (SAR)
Structural Feature | Impact on Activity |
---|---|
Tetrahydroquinazoline core | Enhances anticancer activity |
Furan ring | Potentially increases bioactivity |
Chlorophenyl group | Contributes to antimicrobial effects |
Case Study 1: Anticancer Efficacy
A study conducted by the NCI evaluated the efficacy of a series of tetrahydroquinazoline derivatives, including those structurally similar to the target compound. The results indicated:
- A mean growth inhibition (GI) value of 15.72 µM against human tumor cells, suggesting a strong potential for development as an anticancer agent .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several quinazoline derivatives were tested against common pathogens:
Mechanism of Action
The mechanism of action of 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which play a role in various biological processes.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound may affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(thiophen-2-yl)methyl]propanamide
- 3-{1-[(2-bromophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide
Uniqueness
- Structural Differences : The presence of the furan moiety in 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide distinguishes it from similar compounds with different heterocyclic groups.
- Biological Activity : The unique combination of functional groups in this compound may result in distinct biological activities and therapeutic potential compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-{1-[(2-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure
The compound features a complex structure that includes a tetrahydroquinazoline moiety and a furan substituent. The presence of the 2-chlorophenyl group is significant in enhancing its biological activity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to the target molecule. For instance:
- In vitro studies indicated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds ranged from 1.8 µM to 4.5 µM , indicating potent activity comparable to standard chemotherapeutics like Doxorubicin .
Antibacterial Activity
The antibacterial properties of the compound have also been explored:
- In vitro assays demonstrated moderate to strong activity against Gram-positive and Gram-negative bacteria. Compounds structurally related to our target showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 12.5 µg/mL to 50 µg/mL .
Anti-inflammatory Activity
The compound's potential anti-inflammatory effects were assessed through various models:
- In vivo studies indicated that similar compounds could reduce inflammation markers in animal models of arthritis and colitis. The administration of these compounds resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6 .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest at the G2/M phase in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The furan moiety may enhance binding affinity to enzymes involved in cancer proliferation and bacterial metabolism.
Case Studies
Recent case studies highlight the efficacy of the compound in preclinical settings:
Properties
Molecular Formula |
C23H20ClN3O4 |
---|---|
Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]-2,4-dioxoquinazolin-3-yl]-N-(furan-2-ylmethyl)propanamide |
InChI |
InChI=1S/C23H20ClN3O4/c24-19-9-3-1-6-16(19)15-27-20-10-4-2-8-18(20)22(29)26(23(27)30)12-11-21(28)25-14-17-7-5-13-31-17/h1-10,13H,11-12,14-15H2,(H,25,28) |
InChI Key |
PSTQMHPDFSSZQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC=CO4)Cl |
Origin of Product |
United States |
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